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molecular formula C12H12O2S2 B8290218 3-[(1-Methylethyl)thio]benzo[b]thiophene-2-carboxylic acid

3-[(1-Methylethyl)thio]benzo[b]thiophene-2-carboxylic acid

Cat. No. B8290218
M. Wt: 252.4 g/mol
InChI Key: IHZPDHMOBSFMRG-UHFFFAOYSA-N
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Patent
US05350748

Procedure details

To 3-[(1-methylethyl)thio]benzo[b]thiophene-2-carboxylic acid (133 mg, 0.53 mmol) [Connor D. T., et al., U.S. Pat. No. 4,703,053 (1987)] in 6 mL of THF is added N,N-carbonyldiimidazole (99 mg, 0.61 mmol). The mixture is heated at reflux for 1.5 hours then cooled slightly. Aqueous NH4OH (1 mL) is added and the reaction mixture is stirred at room temperature for 30 minutes, then partitioned between ethyl acetate and brine. The organic layer is dried over MgSO4, filtered, and concentrated in vacuo. The crude product is purified by flash chromatography eluting with 1:1 hexane:ethyl acetate to provide 3-[(1-methylethyl)thio]benzo[b]thiophene-2-carboxamide in 83% yield; mp=183-185° C.
Quantity
133 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
99 mg
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([S:4][C:5]1[C:6]2[CH:16]=[CH:15][CH:14]=[CH:13][C:7]=2[S:8][C:9]=1[C:10](O)=[O:11])[CH3:3].C1N=C[N:19](C(N2C=NC=C2)=O)C=1.[NH4+].[OH-]>C1COCC1>[CH3:1][CH:2]([S:4][C:5]1[C:6]2[CH:16]=[CH:15][CH:14]=[CH:13][C:7]=2[S:8][C:9]=1[C:10]([NH2:19])=[O:11])[CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
133 mg
Type
reactant
Smiles
CC(C)SC=1C2=C(SC1C(=O)O)C=CC=C2
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[NH4+].[OH-]
Step Three
Name
Quantity
99 mg
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled slightly
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product is purified by flash chromatography
WASH
Type
WASH
Details
eluting with 1:1 hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C)SC=1C2=C(SC1C(=O)N)C=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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